molecular formula C9H9BO4 B1376418 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid CAS No. 19203-45-3

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid

Cat. No.: B1376418
CAS No.: 19203-45-3
M. Wt: 191.98 g/mol
InChI Key: ZJBJWSMUEYQHQD-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their versatile applications in organic synthesis, molecular recognition, and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable phenol derivative with boronic acid or boronic ester under specific conditions to form the benzoxaborole ring . The acetic acid group is then introduced through a subsequent reaction, often involving acylation or esterification reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for high yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase 4 inhibitor, which plays a crucial role in reducing inflammation by modulating cyclic AMP levels in cells . This inhibition pathway is significant in the treatment of inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8,13H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBJWSMUEYQHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid
Reactant of Route 2
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2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid
Reactant of Route 3
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2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid
Reactant of Route 4
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2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid
Reactant of Route 5
2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid
Reactant of Route 6
2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid

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